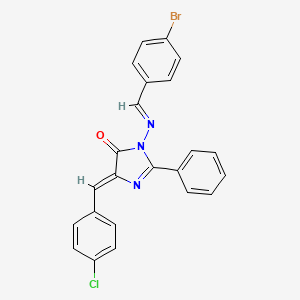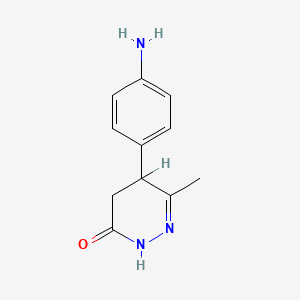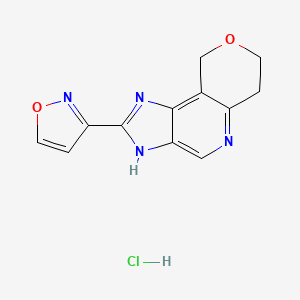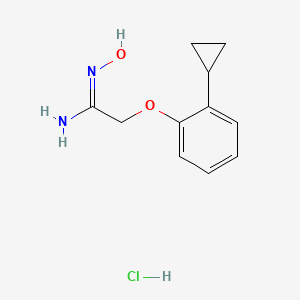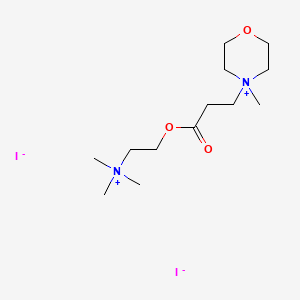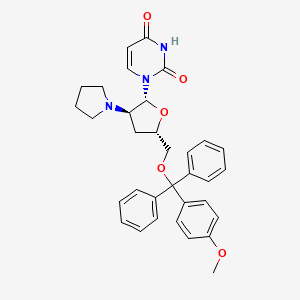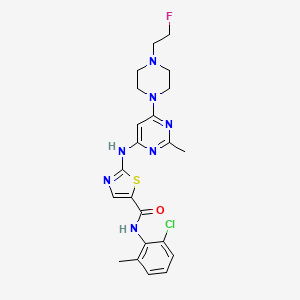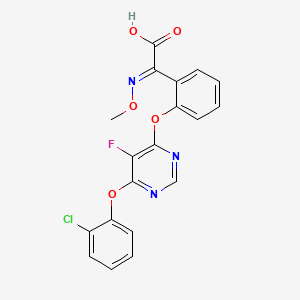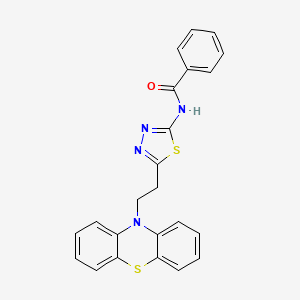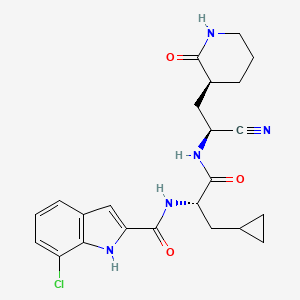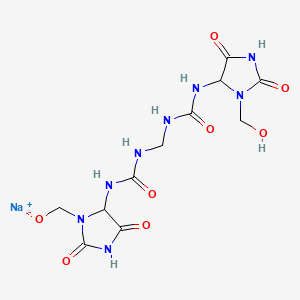
Lorcaserin metabolite M5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lorcaserin metabolite M5, also known as N-carbamoyl glucuronide lorcaserin, is a major metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. The metabolite M5 is predominantly excreted in urine and plays a significant role in the pharmacokinetics of lorcaserin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lorcaserin involves multiple steps, including the formation of its major metabolites. The preparation of lorcaserin metabolite M5 typically involves the glucuronidation of lorcaserin. This process is catalyzed by enzymes in the liver, where lorcaserin undergoes conjugation with glucuronic acid to form N-carbamoyl glucuronide lorcaserin .
Industrial Production Methods: Industrial production of lorcaserin and its metabolites, including M5, involves large-scale chemical synthesis followed by purification processes. The production methods are designed to ensure high yield and purity of the final product. The specific industrial methods for the synthesis of this compound are proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions: Lorcaserin metabolite M5 primarily undergoes conjugation reactions. The major reaction involved in its formation is glucuronidation, where lorcaserin is conjugated with glucuronic acid. This reaction is facilitated by the enzyme UDP-glucuronosyltransferase .
Common Reagents and Conditions: The glucuronidation reaction requires the presence of glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction typically occurs under physiological conditions in the liver .
Major Products Formed: The major product formed from the glucuronidation of lorcaserin is N-carbamoyl glucuronide lorcaserin (M5). This metabolite is then excreted in the urine .
Aplicaciones Científicas De Investigación
Lorcaserin metabolite M5 has several scientific research applications, particularly in the fields of pharmacology and toxicology. Researchers study this metabolite to understand the pharmacokinetics and metabolism of lorcaserin. Additionally, the safety and efficacy of lorcaserin are evaluated by analyzing its metabolites, including M5 .
In the field of medicine, lorcaserin and its metabolites are investigated for their potential therapeutic effects beyond weight management. Studies have explored their use in treating conditions such as anxiety, depression, and substance abuse disorders .
Mecanismo De Acción
The exact mechanism of action of lorcaserin metabolite M5 is not fully understood. it is believed that the metabolite itself does not have significant pharmacological activity. Instead, the parent compound, lorcaserin, exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation leads to increased release of alpha-melanocortin stimulating hormone, which acts on melanocortin-4 receptors to promote satiety and reduce food intake .
Comparación Con Compuestos Similares
Lorcaserin metabolite M5 can be compared with other metabolites of lorcaserin, such as lorcaserin sulfamate (M1). While M5 is the major metabolite excreted in urine, M1 is the major circulating metabolite in the plasma . Both metabolites are products of different metabolic pathways and have distinct roles in the pharmacokinetics of lorcaserin.
Similar compounds to lorcaserin include other serotonin receptor agonists used for weight management, such as fenfluramine and dexfenfluramine. lorcaserin is unique in its selectivity for serotonin 2C receptors, which reduces the risk of adverse effects associated with non-selective serotonin receptor agonists .
Propiedades
Número CAS |
1361544-50-4 |
|---|---|
Fórmula molecular |
C18H22ClNO8 |
Peso molecular |
415.8 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H22ClNO8/c1-8-7-20(5-4-9-2-3-10(19)6-11(8)9)18(26)28-17-14(23)12(21)13(22)15(27-17)16(24)25/h2-3,6,8,12-15,17,21-23H,4-5,7H2,1H3,(H,24,25)/t8-,12-,13-,14+,15-,17-/m0/s1 |
Clave InChI |
CAMRSOMZGDLNDE-GRXAUKGYSA-N |
SMILES isomérico |
C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC1CN(CCC2=C1C=C(C=C2)Cl)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


